2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide
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Overview
Description
2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group, a methyl group, and a pyrazinyl-azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the azetidinyl-pyrazine intermediate. This can be achieved by reacting pyrazine with an appropriate azetidinyl precursor under controlled conditions. The intermediate is then coupled with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typically employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. Additionally, the pyrazinyl-azetidinyl moiety can interact with nucleic acids or proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure with a pyrazoline ring and sulfonamide group.
N-(2-methoxy-5-methylphenyl)-4-(pyrazin-2-yl)azetidine-3-sulfonamide: Differing in the position of the methoxy and methyl groups.
Uniqueness
2-methoxy-5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of both pyrazinyl and azetidinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H18N4O3S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-methoxy-5-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H18N4O3S/c1-11-3-4-13(22-2)14(7-11)23(20,21)18-12-9-19(10-12)15-8-16-5-6-17-15/h3-8,12,18H,9-10H2,1-2H3 |
InChI Key |
WSUHYNZWOSXEEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CN(C2)C3=NC=CN=C3 |
Origin of Product |
United States |
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